molecular formula C19H22ClFN2OS B2824859 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338421-73-1

1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

Cat. No.: B2824859
CAS No.: 338421-73-1
M. Wt: 380.91
InChI Key: NJIOASVVRZHRNK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with two pharmacologically relevant moieties:

  • A 4-(4-fluorophenyl)piperazinyl group at position 3, a common structural motif in central nervous system (CNS) agents due to its affinity for serotonin and dopamine receptors .

The molecular formula is C₁₉H₂₁ClFN₂OS, with a molecular weight of 393.9 g/mol.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIOASVVRZHRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

    Introduction of the sulfanyl group: The 4-chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using 4-chlorothiophenol and an appropriate base.

    Coupling of the two moieties: The final step involves coupling the piperazine derivative with the sulfanyl group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-allergic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anti-allergic responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of arylpiperazinyl-propanol derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Implications References
Target Compound : 1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol - 4-Cl on phenylsulfanyl
- 4-F on piperazinyl
393.9 Balanced lipophilicity; potential CNS activity due to fluorophenyl-piperazine motif.
Analog 1 : 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (CAS 338422-02-9) - 2-Cl on phenylsulfanyl 393.9 Ortho-chloro substitution may reduce steric hindrance, altering receptor binding kinetics.
Analog 2 : 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol (CAS 338422-07-4) - 3-Cl on piperazinyl
- 4-Cl on phenylsulfanyl
397.37 Increased halogenation may enhance metabolic stability but reduce solubility.
Analog 3 : 1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol - 4-F on phenylsulfanyl
- Unsubstituted phenyl on piperazinyl
~374.4 Reduced halogenation could lower binding affinity compared to target compound.
Analog 4 : 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol (CAS 338421-97-9) - 2-F on piperazinyl
- CF₃ on phenylsulfanyl
~440.3 Trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration.

Key Structural and Functional Insights

Positional Isomerism: The 4-chlorophenylsulfanyl group in the target compound (vs. 2-chloro in Analog 1) may enhance π-π stacking interactions with aromatic residues in receptor binding pockets due to para-substitution symmetry .

Halogenation Effects :

  • Fluorine in the 4-fluorophenylpiperazinyl group (target compound) balances electronegativity and lipophilicity, favoring interactions with GPCRs .
  • Trifluoromethyl in Analog 4 significantly increases hydrophobicity, which could enhance CNS penetration but risk off-target effects .

Piperazine Modifications :

  • Unsubstituted phenylpiperazinyl groups (Analog 3) lack halogen-induced electronic effects, likely reducing binding specificity compared to fluorinated analogs .

Hypothetical Pharmacological Implications

  • The target compound’s 4-fluoro/4-chloro dual halogenation may optimize receptor binding (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) by balancing electron withdrawal and steric bulk.

Biological Activity

1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its complex structure, exhibits potential as an antibacterial agent, anticancer drug, and enzyme inhibitor. This article provides a comprehensive review of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClFN3O2SC_{23}H_{21}ClFN_3O_2S, with a molar mass of approximately 457.95 g/mol. The presence of a piperazine ring and various functional groups contributes to its bioactivity.

PropertyValue
Molecular FormulaC23H21ClFN3O2S
Molar Mass457.95 g/mol
CAS Number477869-37-7

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the chlorophenyl and piperazine moieties demonstrate effectiveness against various bacterial strains, including drug-resistant ones .

Table 1: Antibacterial Activity Against Various Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar piperazine derivativesEscherichia coli16 µg/mL
Similar piperazine derivativesPseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against colorectal cancer cell lines such as Caco-2. The treatment with this compound significantly reduced cell viability compared to untreated controls, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity Against Cell Lines

Cell LineTreatment Concentration (µM)Cell Viability (%)Statistical Significance
A54910085.0Not significant (p > 0.05)
Caco-210039.8Significant (p < 0.001)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Receptor Interaction : Interaction studies suggest that it binds effectively to neurotransmitter receptors, influencing signaling pathways related to muscle contraction and neurotransmission.

Case Studies

A notable case study involved the synthesis and evaluation of compounds structurally related to this compound. These compounds were assessed for their antibacterial and anticancer activities, demonstrating varying degrees of efficacy based on structural modifications .

Q & A

Q. Methodological approach :

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation rates .
    • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .
  • In vivo studies :
    • Pharmacokinetic profiling : Administer intravenously/orally to rodents, followed by LC-MS/MS analysis of plasma samples at timed intervals .
  • Computational modeling : Predict ADMET properties using tools like SwissADME or Schrödinger’s QikProp .

(Advanced) How can contradictory data in reported biological activities (e.g., receptor affinity vs. functional efficacy) be resolved?

Q. Strategies for resolving discrepancies :

  • Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency .
  • Receptor subtype profiling : Use radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) to differentiate off-target effects .
  • Functional vs. binding assays : Compare cAMP accumulation (functional) with receptor binding (static) to identify partial agonism or allosteric modulation .
  • Structural analogs : Synthesize derivatives to isolate contributions of the sulfanyl or piperazine groups .

(Advanced) What computational methods are effective in predicting the compound’s molecular interactions with biological targets?

Q. Recommended approaches :

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to receptors (e.g., serotonin 5-HT₁A or dopamine D₂) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at catalytic sites, particularly for sulfanyl group reactivity .

(Advanced) How should researchers analyze the compound’s stability under varying pH and temperature conditions?

Q. Experimental protocols :

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 37°C for 24h, followed by HPLC analysis .
    • Thermal stress : Heat at 80°C for 48h in solid/powder form .
  • Analytical tools :
    • HPLC-UV/PDA : Monitor degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
    • LC-MS/MS : Identify degradation pathways (e.g., piperazine ring cleavage) .

(Basic) What are the key safety and handling considerations for this compound in laboratory settings?

  • Toxicity screening : Perform acute toxicity assays (e.g., zebrafish embryo model) to preliminarily assess LC₅₀ values .
  • Handling protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfanyl and chlorophenyl groups .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

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